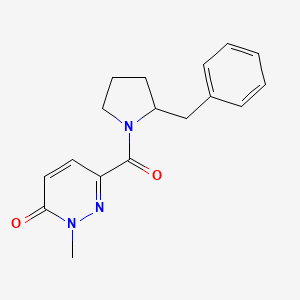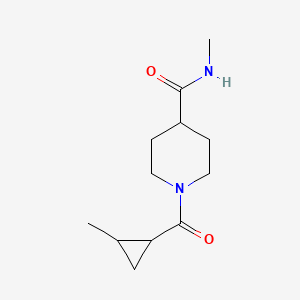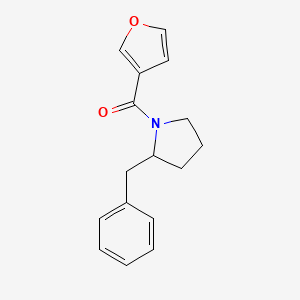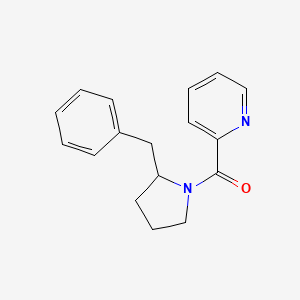
2-Pyridyl(2-benzylpyrrolizino) ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridyl(2-benzylpyrrolizino) ketone is a compound that belongs to the class of heterocyclic ketones. These compounds are characterized by the presence of a ketone group attached to a heterocyclic ring. The 2-pyridyl group is a common pharmacophore in medicinal chemistry, known for its presence in various bioactive molecules and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridyl ketones typically involves the coupling of 2-lithiopyridine with esters. This reaction is carried out under nitrogen atmosphere at temperatures below -78°C to form a stable five-membered chelated intermediate . The reaction is rapid and reliable, yielding 2-pyridyl ketones in good yields.
Industrial Production Methods
In an industrial setting, the synthesis of 2-pyridyl ketones can be achieved through continuous flow chemistry. This method integrates traditional synthesis operations and speeds up the process, making it cost-efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridyl(2-benzylpyrrolizino) ketone can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The pyridyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium hydride (NaH) and organolithium compounds are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridyl derivatives.
Applications De Recherche Scientifique
2-Pyridyl(2-benzylpyrrolizino) ketone has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as an antitumor agent and COX-2 selective inhibitor.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials.
Mécanisme D'action
The mechanism of action of 2-pyridyl(2-benzylpyrrolizino) ketone involves its interaction with specific molecular targets. The pyridyl group can coordinate with metal ions, forming stable complexes that can mimic the functional properties of natural metalloproteins . These interactions can modulate enzyme activity and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridyl ketone: A simpler analog with similar reactivity and applications.
2-Pyridyl(2-benzyl)pyrrolidine: A structurally related compound with different pharmacological properties.
2-Pyridyl(2-phenyl)pyrrolizine: Another analog with variations in biological activity.
Uniqueness
2-Pyridyl(2-benzylpyrrolizino) ketone stands out due to its unique combination of the 2-pyridyl and pyrrolizino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(16-10-4-5-11-18-16)19-12-6-9-15(19)13-14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODPRBDALQDIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(4-chlorophenyl)-2-methylpropyl]acetamide](/img/structure/B7492886.png)
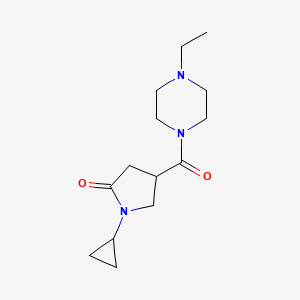
![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7492899.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7492918.png)
![(3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7492921.png)
![6-(2,5-dimethylthiophen-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7492927.png)
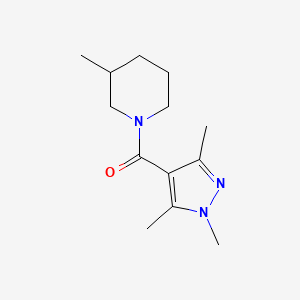
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylbutan-1-one](/img/structure/B7492943.png)
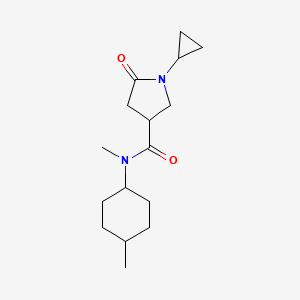
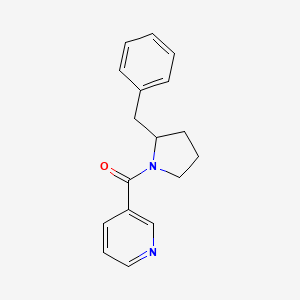
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one](/img/structure/B7492973.png)
